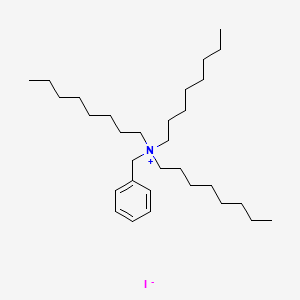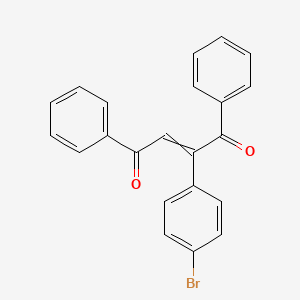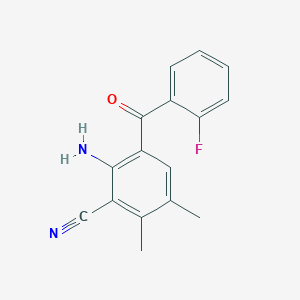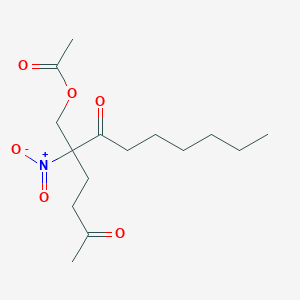
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is a complex organic compound characterized by the presence of nitro, keto, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and keto-enol tautomerization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, while the keto group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate involves interactions with various molecular targets and pathways:
Nitro Group: The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Keto Group: The keto group can participate in hydrogen bonding and nucleophilic addition reactions, affecting enzyme activity and protein interactions.
Acetate Group: The acetate group can be hydrolyzed, releasing acetic acid and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-3-oxo-2-(3-oxobutyl)octyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)decyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)undecyl acetate
Uniqueness
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
88238-98-6 |
|---|---|
Formule moléculaire |
C15H25NO6 |
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
[2-nitro-3-oxo-2-(3-oxobutyl)nonyl] acetate |
InChI |
InChI=1S/C15H25NO6/c1-4-5-6-7-8-14(19)15(16(20)21,10-9-12(2)17)11-22-13(3)18/h4-11H2,1-3H3 |
Clé InChI |
DQKNHNLWGGKOSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(CCC(=O)C)(COC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


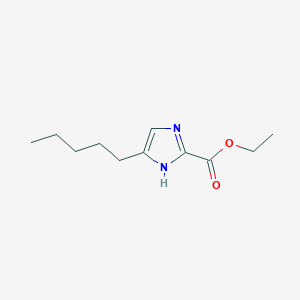
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
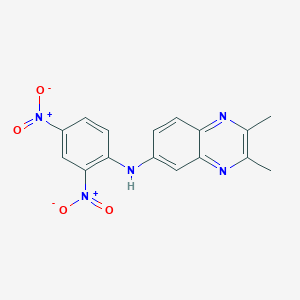
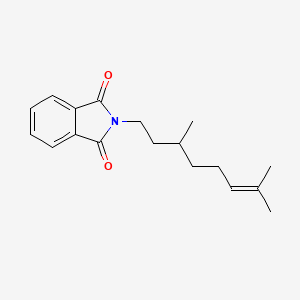
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
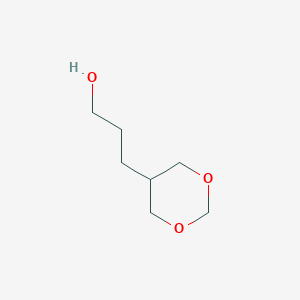
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
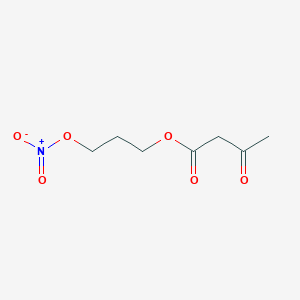
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

